4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of phthalazinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,2,4-oxadiazole ring. This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions to form the corresponding hydrazide. The hydrazide is then cyclized with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Coupling with Phthalazinone: The oxadiazole intermediate is then coupled with a phthalazinone derivative. This step typically involves a condensation reaction under basic conditions, using reagents such as sodium hydride or potassium carbonate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts like iron(III) chloride (FeCl3)
Major Products
Oxidation: Formation of oxides or ketones
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Pathways Involved: The compound may affect signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. By modulating these pathways, it can exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
- **4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
- **4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
Uniqueness
This compound stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group may enhance its interaction with certain molecular targets, making it more effective in specific applications compared to its analogs.
Properties
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-15-8-7-9-16(14-15)21-24-22(29-26-21)20-18-12-5-6-13-19(18)23(28)27(25-20)17-10-3-2-4-11-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQFWALJSQZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.